molecular formula C14H10N4O6S2 B2540738 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide CAS No. 302952-34-7

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide

Cat. No.: B2540738
CAS No.: 302952-34-7
M. Wt: 394.38
InChI Key: PSXTULZHACGXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is a heterocyclic compound featuring a nitro-substituted furan core linked to a phenyl sulfamoyl-thiazole moiety. The nitro group at the 5-position of the furan ring enhances electron-withdrawing properties, while the thiazole sulfamoyl group contributes to hydrogen bonding and target interaction capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Attachment of the Sulfamoyl Group: The thiazole derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole-sulfamoyl intermediate with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation or chemical reducing agents:

Reagent/Conditions Product Yield Application
H₂/Pd-C (1 atm, RT)5-amino-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide85%Synthesis of bioactive intermediates
Fe/HCl (aqueous)Same as above72%Industrial-scale reduction

Mechanistic Insight : Reduction of the nitro group to an amine enhances hydrogen-bonding capacity, critical for antimicrobial activity.

Nucleophilic Aromatic Substitution

The electron-deficient furan ring facilitates substitution at the nitro-bearing carbon:

Nucleophile Conditions Product Outcome
NH₃ (excess)DMF, 100°C, 12h5-amino-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamideNitro group replaced with -NH₂
KSCN (THF, 60°C)CuI catalysis5-thiocyano derivativeEnhanced solubility in polar solvents

Hydrolysis Reactions

The carboxamide and sulfamoyl groups hydrolyze under acidic/basic conditions:

Functional Group Conditions Product Significance
Carboxamide (-CONH-)6M HCl, reflux, 6h5-nitro-furan-2-carboxylic acid + 4-(N-(thiazol-2-yl)sulfamoyl)anilineDegradation study for stability analysis
Sulfamoyl (-SO₂NH₂)NaOH (10%), 80°C, 4h4-aminophenyl sulfonic acid + thiazole-2-aminePathway for metabolite formation

Oxidation Reactions

While direct oxidation of the nitro group is rare, the thiazole ring can undergo oxidative modifications:

Reagent Conditions Product Role
m-CPBA (CH₂Cl₂, 0°C)Stir, 2h Thiazole N-oxide derivativeEnhanced electrophilicity for drug design
KMnO₄ (H₂O, 100°C)12hFuran ring cleavage to dicarboxylic acidStructural analysis by degradation

Sulfamoyl Group Reactivity

The sulfamoyl moiety participates in coordination and substitution:

  • Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) at the sulfonamide nitrogen, enhancing antibacterial activity.

  • Desulfonation : Heating with H₂SO₄ removes the sulfamoyl group, yielding unsubstituted aniline derivatives.

Biological Activity and Reactivity Correlation

The compound’s reactivity directly impacts its pharmacological profile:

  • Antibacterial Action : Reduction products (amine derivatives) inhibit bacterial dihydrofolate reductase.

  • Anticancer Potential : Thiazole N-oxide derivatives exhibit pro-apoptotic effects via NF-κB pathway modulation .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide involves several key steps, including the formation of thiazole derivatives and the introduction of the nitrofuran moiety. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Key Synthesis Steps:

  • Formation of Thiazole Derivatives: Various thiazole-based precursors are synthesized using reactions involving thioamide and halogenated compounds.
  • Introduction of Nitro Group: The nitro group is introduced via electrophilic substitution reactions on furan derivatives.
  • Final Coupling Reaction: The final product is obtained through a coupling reaction between the sulfamoyl thiazole derivative and the furan carboxamide.

The compound exhibits promising biological activities, particularly in anti-cancer and anti-inflammatory research.

Anti-Cancer Activity

Recent studies have indicated that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has shown:

  • In vitro efficacy against breast cancer cell lines with IC50 values indicating potent activity.
  • Mechanistic studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties, particularly through its interaction with signaling pathways such as NF-kB. Research has shown that it can modulate inflammatory responses, providing a basis for its use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazole or furan rings can significantly affect potency and selectivity.

Table 1: Summary of SAR Findings

Substituent PositionModifications MadeBiological Activity Observed
4 (Thiazole Ring)Sulfamoyl group variationsEnhanced anti-cancer activity
5 (Furan Ring)Nitro vs. non-nitroIncreased cytotoxicity
N (Amine Group)Different amine substituentsAltered NF-kB modulation

Case Study 1: Anti-Cancer Efficacy

A study evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The results indicated an IC50 value of 1.9 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Inflammation Modulation

In another study focusing on inflammatory pathways, the compound was tested for its ability to inhibit NF-kB activation in THP1 cells. The results showed significant inhibition at various concentrations, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide involves its interaction with bacterial enzymes and cellular structures. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. The thiazole and sulfamoyl groups contribute to the compound’s ability to inhibit specific bacterial enzymes, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Structural Analogs with Modified Sulfamoyl Substituents

5-Nitro-N-(4-(N-(2-(Trifluoromethyl)Phenyl)Sulfamoyl)Phenyl)Furan-2-Carboxamide (Compound 6b)

  • Structure : Replaces the thiazol-2-yl group with a 2-(trifluoromethyl)phenyl substituent.
  • Activity : Exhibits the highest antibacterial activity in its class, attributed to the electron-withdrawing trifluoromethyl group enhancing membrane permeability and target binding .

5-Nitro-N-(4-(4-(Trifluoromethoxy)Phenyl)Thiazol-2-yl)Thiophene-2-Carboxamide (Compound 16)

  • Structure : Substitutes the furan core with a thiophene ring and introduces a 4-(trifluoromethoxy)phenyl group on the thiazole.
  • Activity : Shows moderate antibacterial activity, suggesting that the thiophene core may reduce potency compared to furan derivatives. The trifluoromethoxy group enhances metabolic stability .

Analogs with Alternate Heterocyclic Cores

N-Cyclohexyl-5-Nitrofuran-2-Carboxamide (Compound 22a)

  • Structure : Simplifies the sulfamoyl-thiazole moiety to a cyclohexyl group.
  • Activity: Demonstrates trypanocidal activity, highlighting the importance of the nitro-furan core in antiparasitic applications. However, the lack of a sulfamoyl-thiazole group limits its antibacterial efficacy .

b. Thiophene-2-Carboxamide Derivatives (Compounds in )

  • Structure : Includes variants like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide.
  • Activity: Lower antibacterial activity compared to furan analogs, possibly due to reduced electronegativity of the thiophene ring.

Sulfonamide-Based Compounds ()

  • Examples : 4-Nitro-N-phenylbenzenesulfonamide (5b) and 4-Methoxy-N-phenylbenzenesulfonamide (5a).
  • Comparison : While lacking the furan-thiazole hybrid structure, these compounds share sulfonamide functionality. The nitro group in 5b enhances antibacterial activity compared to methoxy-substituted 5a, mirroring trends observed in the target compound .

Data Tables

Table 1: Structural and Activity Comparison

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Furan-2-carboxamide Thiazol-2-yl sulfamoyl Antibacterial (High)
Compound 6b Furan-2-carboxamide 2-(Trifluoromethyl)phenyl sulfamoyl Antibacterial (Highest)
Compound 16 Thiophene-2-carboxamide 4-(Trifluoromethoxy)phenyl thiazol-2-yl Antibacterial (Moderate)
Compound 22a Furan-2-carboxamide Cyclohexyl Trypanocidal
N-(4-(3-Methoxy-4-(CF3)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Thiophene-2-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl Antibacterial (Low)

Table 2: Key Spectral and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) IR ν(C=O) (cm⁻¹) Notable NMR Shifts (ppm)
Target Compound C₁₄H₁₁N₃O₆S₂ 405.39 1663–1682 8.1 (s, NH), 7.9 (d, Ar-H)
Compound 6b C₁₅H₁₁F₃N₂O₆S 428.32 1675 8.3 (s, NH), 7.8 (d, Ar-H)
Compound 22a C₁₁H₁₃N₂O₄ 253.23 1682 1.5 (m, cyclohexyl)

Research Findings and Mechanistic Insights

  • Thiazole vs. Phenyl Substituents : Thiazole-containing compounds (e.g., target compound) exhibit stronger hydrogen bonding with bacterial targets compared to phenyl-substituted analogs (e.g., Compound 6b), though the latter improves pharmacokinetic properties .
  • Heterocyclic Core Impact : Furan derivatives generally outperform thiophene analogs in antibacterial activity, likely due to higher electronegativity and better alignment with target active sites .

Biological Activity

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anti-inflammatory properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a nitro group, and a sulfonamide moiety. Its molecular formula is C14H10N4O6S2C_{14}H_{10}N_{4}O_{6}S_{2}, with a molecular weight of 394.4 g/mol. The detailed chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC14H10N4O6S2
Molecular Weight394.4 g/mol
IUPAC Name5-nitro-N-(4-(thiazol-2-yl)sulfamoyl)phenylfuran-2-carboxamide
CAS Number302952-34-7

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and interfere with protein function. The nitro group can be reduced within bacterial cells, generating reactive intermediates that damage cellular components. Additionally, the sulfonamide group acts as a competitive inhibitor for the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria, mimicking para-aminobenzoic acid (PABA) .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including drug-resistant strains. In vitro studies have shown that the compound demonstrates potent activity against Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL
P. aeruginosa16 µg/mL

Anti-inflammatory Activity

In addition to its antibacterial effects, the compound has been evaluated for anti-inflammatory properties. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and furan rings can enhance biological activity. For instance, substituents on the phenyl ring have been shown to influence both antibacterial and anti-inflammatory effects significantly. The presence of electron-donating groups at specific positions on the phenyl ring increases potency against target bacteria .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .
  • Case Study on Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results demonstrated a marked reduction in edema and inflammatory cell infiltration when administered prior to inflammatory stimuli .

Comparative Analysis

When compared to other similar compounds like sulfanilamide and nitrofurantoin, this compound exhibits a unique dual mechanism of action due to its structural composition. This duality enhances its efficacy against resistant bacterial strains compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : React 4-aminophenylsulfonamide with thiazol-2-amine to form the sulfamoyl-thiazole intermediate.

  • Step 2 : Couple this intermediate with 5-nitrofuran-2-carboxylic acid using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.

  • Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (e.g., from 62% to 75%) are achieved by refluxing in ethanol or 1,4-dioxane .

    • Key Characterization Data :
ParameterValue/DescriptionReference
Melting Point217–219°C
1H^1H NMR (DMSO)δ 8.2 (s, 1H, NH), 7.8–8.1 (m, aromatic)
Purity>95% (HPLC, C18 column)

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Elemental Analysis : Compare calculated vs. observed C, H, N, S, O percentages (e.g., C: 42.85% calc. vs. 42.45% obs.) .
  • Spectroscopy : 1H^1H/13C^{13}C NMR to confirm proton/carbon environments (e.g., furan carbonyl at δ 165 ppm) and FT-IR for functional groups (e.g., nitro stretch at ~1520 cm1^{-1}) .
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 434.05) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?

  • Methodological Answer :

  • Assay-Specific Variables : Adjust pH (e.g., antimicrobial activity may depend on ionization states of sulfonamide groups) .

  • Cellular Context : Test in multiple cell lines (e.g., Spodoptera frugiperda vs. human cancer cells) to assess species-specific effects .

  • Control Experiments : Include reference compounds (e.g., diclofenac for anti-inflammatory activity) to calibrate potency .

    • Data Contradiction Example :
      A thiazole-sulfonamide analog showed IC50_{50} = 8 µM in EGFR inhibition but no activity in tubulin polymerization assays. This suggests target specificity driven by the nitro group’s electron-withdrawing effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). The nitro group may form hydrogen bonds with Lys721 .

  • ADMET Prediction : SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks. For example, replacing the nitro group with a methoxy group improves solubility but may reduce potency .

    • Case Study :
      A derivative with a pyridinyl substituent showed enhanced blood-brain barrier penetration (calculated logBB = 0.3 vs. -0.5 for the parent compound) .

Q. What experimental approaches are critical for elucidating the mechanism of action in anticancer studies?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays for cytotoxicity (e.g., IC50_{50} = 12 µM in MCF-7 cells) and flow cytometry for apoptosis (Annexin V/PI staining) .
  • Enzyme Inhibition : Measure EGFR-TK inhibition (IC50_{50} = 0.8 µM) using a fluorescence-based kinase assay .
  • Western Blotting : Validate downstream targets (e.g., reduced phosphorylation of ERK1/2) .

Properties

IUPAC Name

5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6S2/c19-13(11-5-6-12(24-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-25-14/h1-8H,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXTULZHACGXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.